molecular formula C17H19NO2 B5226404 5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE

5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE

Cat. No.: B5226404
M. Wt: 269.34 g/mol
InChI Key: DWBPBMBYSFXILU-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.346 g/mol . This compound is part of the isoindole family, known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE apart from similar compounds is its specific structural configuration and the resulting chemical properties. These unique features make it particularly useful in certain applications, such as specific synthetic routes or biological studies .

Properties

IUPAC Name

5,6-dimethyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-10-6-4-5-7-15(10)18-16(19)13-8-11(2)12(3)9-14(13)17(18)20/h4-7,13-14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBPBMBYSFXILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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